molecular formula C14H27N3O B4761222 N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide

N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide

Cat. No. B4761222
M. Wt: 253.38 g/mol
InChI Key: GHSQDDSPSNHJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. CPIP is a piperazine derivative that has been synthesized for its ability to bind to certain receptors in the body, which has led to its use in various research studies.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. By binding to this receptor, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide can modulate these processes and potentially influence physiological outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide are still being studied, but research has shown that it has potential applications in pain management, neuroprotection, and drug addiction. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models and protect against neuronal damage in models of neurodegenerative diseases. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide in lab experiments include its ability to bind to the sigma-1 receptor, which has been implicated in a variety of physiological processes. Additionally, the synthesis of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been optimized to improve yield and purity, which has made it a viable option for use in research studies. However, the limitations of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide include its potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide. One potential application is in the development of new pain management therapies, as N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect against neuronal damage. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide and its potential applications in various research fields.

Scientific Research Applications

N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been used in various research studies due to its ability to bind to certain receptors in the body. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to its use in studies related to pain management, neuroprotection, and drug addiction.

properties

IUPAC Name

N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-12(2)11-16-7-9-17(10-8-16)14(18)15-13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSQDDSPSNHJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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